molecular formula C13H14ClN3O B1419865 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine CAS No. 1204296-87-6

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine

Cat. No. B1419865
M. Wt: 263.72 g/mol
InChI Key: GONMIDHUUXZTIA-UHFFFAOYSA-N
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Description

The compound “4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine” belongs to a class of organic compounds known as benzamides . These are organic compounds containing a carboxamido substituent attached to a benzene ring .


Synthesis Analysis

The synthesis of similar compounds often involves the use of a p-methoxybenzyl (PMB) protective group . This group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .


Molecular Structure Analysis

The molecular structure of similar compounds, such as “4-Chloro-N-(4-methoxybenzyl)benzamide”, consists of a benzamide core with a chlorine atom and a methoxybenzyl group attached . The molecular formula is C15H14ClNO2, with an average mass of 275.730 Da and a monoisotopic mass of 275.071320 Da .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve the use of a p-methoxybenzyl (PMB) protective group . The PMB group can be protected or deprotected under the same conditions as the benzyl group . It can also be deprotected under mildly oxidizing conditions using DDQ (dichlorodicyanobenzoquinone) or strongly acidic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as “4-Chloro-N-(4-methoxybenzyl)benzamide”, include a molecular formula of C15H14ClNO2, an average mass of 275.730 Da, and a monoisotopic mass of 275.071320 Da .

Scientific Research Applications

Molecular Structure Analysis and Biological Activity

  • Molecular Structure Investigation: The molecular structure of a similar compound (4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine) was analyzed using experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT. This research highlighted the coherence between theoretical and experimental values in terms of bond lengths and vibrations, providing insights into chemical activity regions, molecular stability, charge localization, and delocalization (Aayisha et al., 2019).
  • Biological Activity: The compound was also explored for its potential biological activity, with a focus on anti-hypertensive effects, suggesting its role as an alpha-2-imidazoline receptor agonist (Aayisha et al., 2019).

Crystallography and Chemical Properties

  • Crystal Structure Analysis: Studies have been conducted on the crystal and molecular structures of compounds closely related to 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine, emphasizing conformational differences and hydrogen-bonding interactions within crystal structures (Odell et al., 2007).
  • Chemical Reactions and Transformations: Investigations into the synthesis of new derivatives of similar compounds have provided insights into their composition and structure, characterized by various spectroscopic methods and mass spectrometry, revealing significant information about their chemical behavior (Banihashemi et al., 2020).

Applications in Drug Synthesis and Analysis

  • Drug Synthesis: The compound has been involved in the synthesis of other drugs, demonstrating its utility in the development of new pharmaceutical compounds. For instance, its derivatives have shown pronounced antituberculous effects, indicating its potential in medical applications (Erkin & Krutikov, 2007).
  • Analytical Characterization: Analytical studies, including spectroscopic analysis, have been conducted on compounds structurally similar to 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine, aiding in the identification and understanding of these substances in various contexts (Westphal et al., 2016).

Non-Covalent Interactions and Quantum Calculations

  • Non-Covalent Interaction Studies: Research has been conducted on non-covalent interactions in compounds similar to 4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine, including hydrogen bonds and van der Waals interactions. Such studies are crucial for understanding the molecular interactions and stability of these compounds (Zhang et al., 2018).

properties

IUPAC Name

4-chloro-N-[(4-methoxyphenyl)methyl]-6-methylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O/c1-9-7-12(14)17-13(16-9)15-8-10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONMIDHUUXZTIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NCC2=CC=C(C=C2)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-(4-methoxybenzyl)-6-methylpyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LR Odell, N Chau, CC Russell, KA Young… - …, 2022 - Wiley Online Library
Five focused libraries of pyrimidine‐based dynamin GTPase inhibitors, in total 69 compounds were synthesised, and their dynamin inhibition and broad‐spectrum cytotoxicity examined. …

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